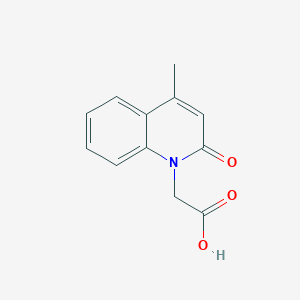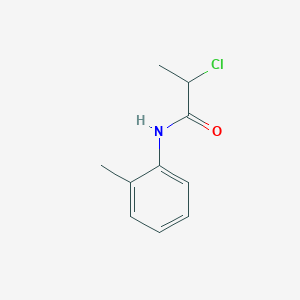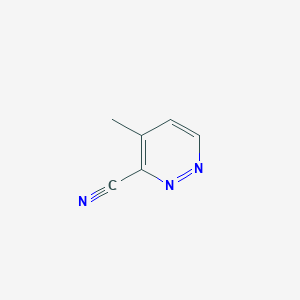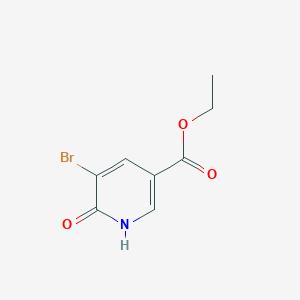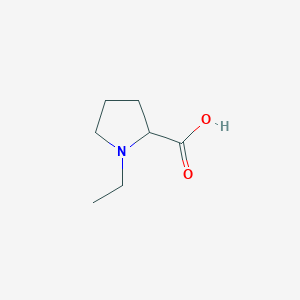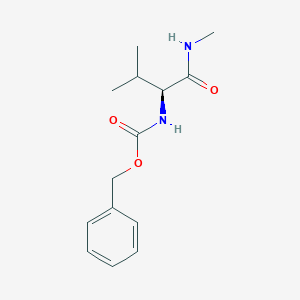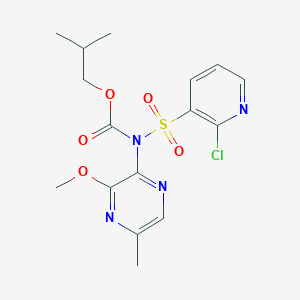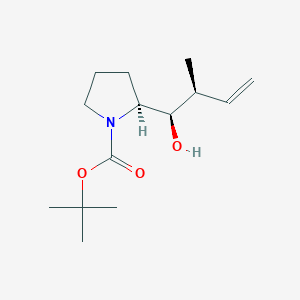
(S)-tert-Butyl 2-((1R,2S)-1-hydroxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl 2-((1R,2S)-1-hydroxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate is a chemical compound that has attracted considerable attention in the scientific community due to its potential applications in various fields. This compound is mainly used as a building block in the synthesis of various natural products and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl 2-((1R,2S)-1-hydroxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate is not well understood. However, it is believed to act as a chiral auxiliary in enantioselective reactions, due to the presence of the chiral pyrrolidine ring. This compound has also been shown to exhibit anti-tumor activity in vitro, although the mechanism of this activity is not yet fully understood.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been shown to exhibit anti-tumor activity in vitro, although the mechanism of this activity is not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (S)-tert-Butyl 2-((1R,2S)-1-hydroxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using this compound is its high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (S)-tert-Butyl 2-((1R,2S)-1-hydroxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate. One possible direction is the development of new synthetic methods for this compound, which may improve its efficiency and reduce its cost. Another possible direction is the study of its potential applications in materials science, such as in the development of new catalysts or sensors. Finally, further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of (S)-tert-Butyl 2-((1R,2S)-1-hydroxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate involves the reaction of (S)-tert-butyl 2-oxo-4-phenylbutanoate with (1R,2S)-1-hydroxy-2-methyl-3-butene-1-ol in the presence of a Lewis acid catalyst. The reaction proceeds via an enantioselective Michael addition followed by an intramolecular cyclization to form the pyrrolidine ring.
Aplicaciones Científicas De Investigación
(S)-tert-Butyl 2-((1R,2S)-1-hydroxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound has been used as a building block in the synthesis of various natural products and pharmaceuticals, including the anti-inflammatory drug carprofen and the anti-tumor agent discodermolide.
Propiedades
| 159173-40-7 | |
Fórmula molecular |
C14H25NO3 |
Peso molecular |
255.35 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-[(1R,2S)-1-hydroxy-2-methylbut-3-enyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-6-10(2)12(16)11-8-7-9-15(11)13(17)18-14(3,4)5/h6,10-12,16H,1,7-9H2,2-5H3/t10-,11-,12+/m0/s1 |
Clave InChI |
FAZLEVGCLGUJHN-SDDRHHMPSA-N |
SMILES isomérico |
C[C@@H](C=C)[C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)O |
SMILES |
CC(C=C)C(C1CCCN1C(=O)OC(C)(C)C)O |
SMILES canónico |
CC(C=C)C(C1CCCN1C(=O)OC(C)(C)C)O |
Sinónimos |
(2S,1'R,2'S)-N-(tert-butoxycarbonyl)-2-(1'-hydroxy-2'-Methyl-3'-butenyl)-pyrrolidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





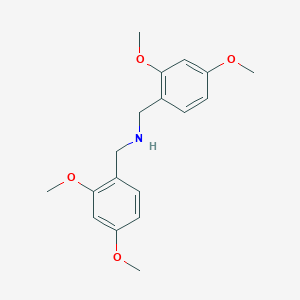

![Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-](/img/structure/B179541.png)
